molecular formula C34H68O3S B14301648 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate CAS No. 114479-85-5

2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate

Cat. No.: B14301648
CAS No.: 114479-85-5
M. Wt: 557.0 g/mol
InChI Key: CEVLUAWZMOSVMQ-UHFFFAOYSA-N
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Description

2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a long alkyl chain, making it hydrophobic and potentially useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate typically involves the esterification of octadecanoic acid (stearic acid) with 2-[2-(dodecylsulfanyl)ethoxy]ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion and remove water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate has various applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Biology: Investigated for its potential use in drug delivery systems, where its hydrophobic tail can interact with lipid membranes.

    Medicine: Explored for its potential as a component in topical formulations due to its ability to enhance skin penetration.

    Industry: Utilized in the formulation of lubricants, detergents, and cosmetics.

Mechanism of Action

The mechanism of action of 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate largely depends on its interaction with biological membranes and proteins. The hydrophobic dodecylsulfanyl group can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dodecylsulfanyl)ethoxy]ethanol: Similar structure but lacks the octadecanoate ester group.

    Octadecanoic acid esters: Various esters of octadecanoic acid with different alcohols.

Uniqueness

2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate is unique due to the presence of both a long alkyl chain and a sulfur-containing group. This combination imparts distinct physicochemical properties, making it suitable for specific applications where both hydrophobicity and reactivity are desired.

Properties

CAS No.

114479-85-5

Molecular Formula

C34H68O3S

Molecular Weight

557.0 g/mol

IUPAC Name

2-(2-dodecylsulfanylethoxy)ethyl octadecanoate

InChI

InChI=1S/C34H68O3S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-34(35)37-30-29-36-31-33-38-32-27-25-23-21-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

CEVLUAWZMOSVMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCSCCCCCCCCCCCC

Origin of Product

United States

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